An In-depth Technical Guide to 2-Allyl-4-chlorophenol (CAS: 13997-73-4)
An In-depth Technical Guide to 2-Allyl-4-chlorophenol (CAS: 13997-73-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-4-chlorophenol (CAS: 13997-73-4), a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Claisen rearrangement, and explores its known and potential biological activities, including its role as an antioxidant. Furthermore, this guide outlines relevant analytical techniques for its characterization and discusses its toxicological profile based on available data for related compounds. The information is supplemented with structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.
Introduction
2-Allyl-4-chlorophenol is a synthetic organic compound characterized by a phenol ring substituted with an allyl group at the ortho position and a chlorine atom at the para position.[1] Its structure, combining the reactivity of a phenol, an allyl group, and the electronic effects of a halogen, makes it a molecule of interest for organic synthesis and medicinal chemistry. Phenolic compounds are widely recognized for their antioxidant properties, and the introduction of an allyl group can modulate this activity and introduce other biological functions.[2][3] This guide aims to consolidate the available technical information on 2-Allyl-4-chlorophenol to support its use in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Allyl-4-chlorophenol is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| CAS Number | 13997-73-4 | [4] |
| Molecular Formula | C₉H₉ClO | [4] |
| Molecular Weight | 168.62 g/mol | [4] |
| IUPAC Name | 2-allyl-4-chlorophenol | |
| Synonyms | 4-Chloro-2-allylphenol, Phenol, 4-chloro-2-(2-propenyl)- | |
| Appearance | Colorless liquid to solid | [5] |
| Melting Point | 48 °C | [5] |
| Boiling Point | 256-260 °C (at atmospheric pressure) | [5] |
| Density | ~1.17 g/cm³ | |
| Solubility | Soluble in organic solvents like petroleum ether. | [5] |
| Storage | Store at 2-8 °C in a well-closed container. |
Synthesis of 2-Allyl-4-chlorophenol
The primary route for the synthesis of 2-Allyl-4-chlorophenol is the Claisen rearrangement of its precursor, p-chlorophenyl allyl ether.[5] This[6][6]-sigmatropic rearrangement is a thermally induced intramolecular reaction that leads to the formation of the ortho-allyl phenol.[7][8][9][10] The overall synthesis is a two-step process: O-alkylation of p-chlorophenol to form the ether, followed by the thermal rearrangement.
Experimental Protocols
Step 1: Synthesis of p-Chlorophenyl allyl ether
This procedure is based on a standard Williamson ether synthesis.
-
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted p-chlorophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-chlorophenyl allyl ether.
-
Purify the product by vacuum distillation.
-
Step 2: Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement
-
Materials:
-
p-Chlorophenyl allyl ether
-
-
Procedure:
-
Place the purified p-chlorophenyl allyl ether in a flask equipped with a reflux condenser and a thermometer.[5]
-
Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256 °C.[5]
-
Maintain the reflux for about 20-25 minutes.[5]
-
After the reflux period, set up the apparatus for distillation and distill the product. The main fraction will be collected between 256-260 °C at atmospheric pressure. For larger quantities, vacuum distillation is recommended to avoid decomposition.[5]
-
The distillate will solidify upon standing.[5]
-
Press the solid product to remove any residual oil and recrystallize from petroleum ether to obtain pure 2-Allyl-4-chlorophenol.[5] The expected yield is nearly quantitative.[5]
-
Synthesis Workflow
Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - A multiplet for the vinyl proton of the allyl group (-CH=CH₂) around δ 5.8-6.2 ppm. - Two doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.4 ppm. - A doublet for the allylic protons (-CH₂-) around δ 3.3-3.6 ppm. - A broad singlet for the phenolic hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons in the range of δ 115-155 ppm. - The carbon bearing the hydroxyl group will be downfield. - The carbon bearing the chlorine atom will also show a downfield shift. - Allyl group carbons: -CH= at ~δ 135 ppm, =CH₂ at ~δ 116 ppm, and -CH₂- at ~δ 35 ppm. |
| IR (Infrared) | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring and the allyl group around 1600-1650 cm⁻¹. - A C-O stretching band around 1200-1250 cm⁻¹. - A C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of the allyl group and other characteristic fragments. |
Biological Activity and Potential Applications
Antioxidant and Radical Scavenging Activity
Phenolic compounds are well-established antioxidants, primarily acting as radical scavengers.[2][3] The antioxidant activity of 2-Allyl-4-chlorophenol is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.
The primary mechanisms of radical scavenging by phenols are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[11] In the HAT mechanism, the phenolic proton is directly transferred to the radical. In the SPLET mechanism, the phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. The operative mechanism is often dependent on the solvent polarity and pH.
Cytotoxicity and Potential in Drug Development
Chlorophenols, as a class, have been shown to exhibit cytotoxic effects against various cell lines.[12][13] The cytotoxicity is often correlated with the degree of chlorination and lipophilicity. While specific IC₅₀ values for 2-Allyl-4-chlorophenol are not available, data for related compounds such as 4-chlorophenol and 2,4-dichlorophenol show cytotoxic activity in the micromolar to millimolar range, depending on the cell line and exposure time.[12] The presence of the allyl group in 2-Allyl-4-chlorophenol could modulate its cytotoxic profile and cellular uptake, making it a candidate for investigation in cancer research. Its antioxidant properties might also play a role in its overall biological effect, potentially mitigating or exacerbating cytotoxicity under different cellular conditions.
Other Potential Applications
Given its chemical structure, 2-Allyl-4-chlorophenol could serve as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The allyl group can undergo a variety of chemical transformations, and the phenolic hydroxyl group can be further functionalized.
Analytical Methods
The analysis of 2-Allyl-4-chlorophenol can be achieved using standard chromatographic techniques employed for the analysis of phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Allyl-4-chlorophenol.[14][15] Derivatization, for example by acetylation, can be employed to improve its chromatographic properties.
Representative GC-MS Protocol:
-
Sample Preparation: The sample containing 2-Allyl-4-chlorophenol is extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then dried and concentrated. For improved volatility and peak shape, the extract can be derivatized with an acetylating agent like acetic anhydride.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set to around 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 280-300 °C.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is another common method for the analysis of phenolic compounds.[1][16][17][18][19][20][21]
Representative HPLC Protocol:
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: UV detector set at a wavelength where the compound shows maximum absorbance (e.g., around 280 nm).
-
-
Quantification: Quantification can be achieved by using an external standard calibration curve.
Toxicology and Safety
Conclusion
2-Allyl-4-chlorophenol is a synthetically accessible compound with interesting structural features that suggest potential as an antioxidant and as a building block in organic synthesis. While specific data on its biological activities and toxicology are limited, this guide provides a solid foundation for researchers interested in exploring its properties and applications. The provided synthesis and analytical protocols offer a starting point for its preparation and characterization. Further research is warranted to fully elucidate its biological and toxicological profile, which could open up new avenues for its use in drug development and other areas of chemical science.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. asianpubs.org [asianpubs.org]
- 18. jocpr.com [jocpr.com]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. mdpi.com [mdpi.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

